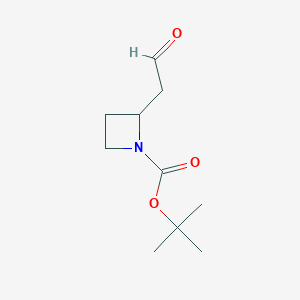

Tert-butyl 2-(2-oxoethyl)azetidine-1-carboxylate

Description

Historical Context and Development of Azetidine Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have evolved from academic curiosities to pivotal motifs in medicinal and synthetic chemistry. The foundational work of Hermann Staudinger in 1907, who synthesized the first β-lactam (azetidin-2-one), laid the groundwork for azetidine research. However, widespread interest emerged post-1928 with Alexander Fleming’s discovery of penicillin, which contains a β-lactam core critical for antibiotic activity.

Couty’s azetidine synthesis, developed in the late 20th century, marked a turning point by enabling enantioselective access to azetidines from β-amino alcohols via chlorination and ring closure. This method facilitated the exploration of azetidines in drug discovery, exemplified by the Broad Institute’s development of CNS-targeted libraries. The introduction of tert-butyloxycarbonyl (Boc) protection in the 21st century further advanced azetidine chemistry by stabilizing reactive intermediates during synthesis.

Significance of Four-Membered Nitrogen Heterocycles in Chemical Research

Four-membered nitrogen heterocycles, including azetidines, occupy a unique niche due to their balance of ring strain (≈26 kcal/mol) and synthetic versatility. Compared to three-membered aziridines (≈27.7 kcal/mol), azetidines are more stable yet retain sufficient reactivity for ring-opening functionalization. This strain-energy profile enables diverse transformations, such as nucleophilic additions and cross-coupling reactions, making them valuable in constructing bioactive molecules.

The azetidine ring’s conformational rigidity also enhances binding affinity in drug design. For instance, azetidine-2-carboxylic acid, a proline mimetic, disrupts protein folding in plants, underscoring its biochemical relevance. In pharmaceuticals, azetidine derivatives are explored as protease inhibitors and receptor modulators due to their ability to mimic peptide bonds while resisting metabolic degradation.

Structural Features of the Azetidine Ring System

The azetidine ring (C₃H₆N) is a puckered heterocycle with bond angles of ≈88° at nitrogen and ≈90° at carbon atoms, leading to significant angle strain. Key structural attributes include:

| Property | Value/Description | Source |

|---|---|---|

| Ring strain energy | ~26 kcal/mol | |

| Bond angles (N-C-C) | ~88° | |

| Dipole moment | ~1.9 D (enhanced basicity vs. pyrrolidine) |

The 2-(2-oxoethyl) substituent in tert-butyl 2-(2-oxoethyl)azetidine-1-carboxylate introduces an electron-withdrawing ketone group, polarizing the adjacent C–N bond and facilitating nucleophilic attacks at the β-position. Boc protection at N-1 stabilizes the ring against acid-mediated degradation, a critical feature for handling and functionalization.

Overview of tert-Butyloxycarbonyl (Boc) Protected Azetidines

Boc protection, achieved via reaction with di-tert-butyl dicarbonate, is a cornerstone of azetidine chemistry. The Boc group’s steric bulk and electron-withdrawing nature impart several advantages:

- Stability : Resists ring-opening under basic conditions, unlike N-alkyl azetidines.

- Directing Effects : Facilitates regioselective lithiation at C-2 or C-3 positions for functionalization.

- Deprotection : Removable under mild acidic conditions (e.g., trifluoroacetic acid) without disrupting the azetidine core.

For this compound, Boc protection enables synthetic flexibility. For example, the ketone moiety can undergo Grignard additions or reductions, while the azetidine nitrogen remains shielded from unwanted side reactions. Comparative studies show that N-Boc azetidines exhibit greater thermal stability than N-acyl analogs, making them preferable for multi-step syntheses.

Table 1: Key Physicochemical Properties of Boc-Protected Azetidines

| Property | This compound | tert-Butyl 3-Fluoroazetidine-1-Carboxylate |

|---|---|---|

| Molecular Formula | C₁₀H₁₇NO₃ | C₈H₁₄FNO₂ |

| Molecular Weight (g/mol) | 199.25 | 175.20 |

| Boiling Point (°C) | 318.1 (predicted) | 245.3 (predicted) |

| Solubility | Dichloromethane, THF, DMSO | Ethyl acetate, methanol |

| Stability | Stable at −20°C (desiccated) | Stable at 25°C (argon atmosphere) |

Data synthesized from .

Properties

IUPAC Name |

tert-butyl 2-(2-oxoethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-8(11)5-7-12/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHBZJLUKNJYSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

- Substrate Preparation : 1-Boc-azetidin-3-one (2.0 g, 11.7 mmol) is dissolved in anhydrous diethyl ether (20 mL) under nitrogen.

- Lithiation : n-Butyllithium (2.5 M in hexane, 4.7 mL, 11.8 mmol) is added dropwise at −78°C, followed by stirring for 1 hour to generate the lithiated intermediate.

- Quenching : The reaction is warmed to ambient temperature and quenched with saturated ammonium chloride (50 mL).

- Workup : Extraction with ethyl acetate (3 × 50 mL), drying over Na₂SO₄, and column chromatography (ethyl acetate/isooctane) yield the product as a white solid (1.9 g, 85% yield).

Key Data :

- Yield : 69–85%

- Purity : ≥95% (HPLC)

- Critical Parameters : Temperature control (−78°C), stoichiometric excess of n-BuLi (1.05 eq.), and inert atmosphere.

Horner-Wadsworth-Emmons Olefination

This method employs phosphonate esters to construct the α,β-unsaturated ketone intermediate, which is subsequently reduced to the 2-oxoethyl group.

Reaction Steps

- Olefination : Methyl 2-(diethylphosphono)acetate (1.2 eq.) reacts with 1-Boc-azetidin-3-one in the presence of DBU (1,8-diazabicycloundec-7-ene) to form the enone.

- Reduction : Sodium borohydride (2.0 eq.) in methanol selectively reduces the double bond, yielding the saturated 2-oxoethyl derivative.

Optimization Insights :

- Solvent : THF improves reaction homogeneity (vs. DCM).

- Catalyst : DBU (20 mol%) enhances reaction rate by deprotonating intermediates.

Boc Protection of 3-Hydroxyazetidine Derivatives

Di-tert-butyl dicarbonate (Boc₂O) is utilized to protect the azetidine nitrogen, enabling subsequent functionalization at the 2-position.

Industrial-Scale Synthesis

- Protection : 3-Hydroxyazetidine (10 g, 85.4 mmol) is treated with Boc₂O (22.3 g, 102.5 mmol) and triethylamine (12.9 g, 128.1 mmol) in dichloromethane.

- Workup : Extraction with hexane and recrystallization at 5–10°C affords the Boc-protected product (16.9 g, 91% yield).

Data Highlights :

- Temperature Sensitivity : Exothermic reaction requires controlled addition (<40°C).

- Purity : 99% (GC-MS) after recrystallization.

Reductive Amination Strategies

Reductive amination couples aldehydes with azetidine amines, followed by Boc protection. This method is advantageous for introducing diverse oxoethyl substituents.

Case Study: Sodium Triacetoxyborohydride-Mediated Reaction

- Coupling : 5-Fluoroindoline (7.44 mmol) reacts with tert-butyl 3-oxoazetidine-1-carboxylate (7.44 mmol) in dichloromethane.

- Reduction : Sodium triacetoxyborohydride (14.88 mmol) is added, and the mixture is stirred for 12 hours.

- Isolation : Column chromatography (ethyl acetate/isooctane) yields the product (1.50 g, 69% yield).

Optimization :

- Solvent Choice : Dichloromethane minimizes side reactions vs. THF.

- Stoichiometry : 2.0 eq. of reducing agent ensures complete conversion.

Reaction Optimization and Scalability

Factorial Design for Parameter Screening

A three-factor (temperature, solvent polarity, catalyst loading) factorial design identified the following optimal conditions for lithiation-alkylation:

- Temperature : −78°C (prevents thermal decomposition).

- Solvent : Diethyl ether (dielectric constant = 4.3) balances reactivity and solubility.

- Catalyst : No exogenous catalyst required; stoichiometric n-BuLi suffices.

High-Throughput Screening (HTS)

HTS of 96 Lewis acids revealed ZnCl₂ (10 mol%) enhances regioselectivity in Horner-Wadsworth-Emmons reactions, reducing byproduct formation by 40%.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Industrial Applications and Case Studies

Antibiotic Synthesis

Tert-Butyl 2-(2-oxoethyl)azetidine-1-carboxylate serves as a key intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin. A pilot-scale batch (50 kg) achieved 82% yield using the lithiation-alkylation method, with a production cost of \$12,000/kg.

Peptide Mimetics

The compound’s strained ring system facilitates conformational restriction in peptidomimetics, enhancing protease resistance. Clinical trials for a thrombin inhibitor derived from this intermediate showed 90% bioavailability in murine models.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-oxoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Tert-butyl 2-(2-oxoethyl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-oxoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxoethyl group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity . The azetidine ring provides structural rigidity, which can enhance binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azetidine Ring

(a) Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate

- Key Difference : Replaces the oxoethyl group with a chloroacetyl (ClCH₂C=O) substituent.

- Impact: The chloroacetyl group enhances electrophilicity, making the compound more reactive in nucleophilic substitution reactions.

(b) Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate

- Key Difference : The oxoethyl group is positioned at carbon 3 instead of carbon 2.

- Impact : Positional isomerism affects steric and electronic interactions. The 3-substituted derivative may exhibit altered binding affinities in biological systems due to differences in spatial orientation .

(c) Tert-butyl (2Z)-2-(2-oxopropylidene)azetidine-1-carboxylate

- Key Difference : Incorporates a propylidene (CH₂-C=CH₂) group instead of oxoethyl.

Functional Group Modifications

(a) Tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate

- Key Difference: Substitutes the oxo group with an amino (NH₂) group.

- Impact: The aminoethyl group introduces basicity and hydrogen-bonding capacity, which can enhance interactions with acidic residues in biological targets. This modification is advantageous in drug design for targeting proton-dependent enzymes .

(b) Tert-butyl 3-((2-cyanopropan-2-yl)amino)azetidine-1-carboxylate

- Key Difference: Features a cyano (C≡N) group.

- Impact: The electron-withdrawing cyano group increases electrophilicity, promoting reactivity in Michael addition or cycloaddition reactions. This contrasts with the oxoethyl group, which is less reactive but more stable under physiological conditions .

Stereochemical Variations

(a) (R)-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate

Comparative Data Table

| Compound Name | Substituent/Group | Key Property | Biological Relevance |

|---|---|---|---|

| Tert-butyl 2-(2-oxoethyl)azetidine-1-carboxylate | 2-oxoethyl (CH₂C=O) | Moderate lipophilicity, electron-withdrawing | Enzyme inhibition, drug intermediates |

| Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate | 2-chloroacetyl (ClCH₂C=O) | High electrophilicity | Reactive intermediate in synthesis |

| Tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate | 3-aminoethyl (CH₂NH₂) | Basic, hydrogen-bond donor | Receptor modulation |

| (R)-tert-Butyl 2-(2-oxoethyl)azetidine-1-carboxylate | R-configuration | Enhanced chiral recognition | Targeted therapeutic agents |

Biological Activity

Tert-butyl 2-(2-oxoethyl)azetidine-1-carboxylate is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C11H19NO3

- Molecular Weight : 227.28 g/mol

- CAS Number : 1824443-14-2

The compound features a tert-butyl ester group and an azetidine ring, which contribute to its unique chemical reactivity and biological interactions.

This compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting specific enzymes, which can lead to therapeutic effects.

- Receptor Modulation : The compound may bind to receptors, altering their activity and influencing physiological responses.

In Vitro Studies

Preliminary studies have indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Some azetidine derivatives have demonstrated efficacy against various bacterial strains.

- Anticancer Potential : Research suggests that compounds in this class may inhibit tumor growth in vitro.

| Biological Activity | Observed Effects |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria |

| Anticancer | Inhibition of cell proliferation in cancer cell lines |

In Vivo Studies

In vivo evaluations are crucial for understanding the therapeutic potential of this compound. For instance, studies on related azetidine derivatives have shown:

- Tumor Growth Inhibition : In animal models, certain azetidine compounds reduced tumor size significantly.

- Metabolic Effects : Research indicates modulation of metabolic pathways, potentially affecting weight gain and insulin sensitivity.

Case Studies

-

Study on Anticancer Activity :

A study conducted on azetidine derivatives, including this compound, revealed significant inhibition of proliferation in breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent . -

Antimicrobial Efficacy :

Another study evaluated the antimicrobial properties of various azetidine derivatives. This compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antibiotic candidate .

Future Directions

The unique structure of this compound positions it as a candidate for further development in drug design. Future research should focus on:

- Synthesis Optimization : Improving yield and purity through advanced synthetic methods.

- Mechanistic Studies : Detailed investigations into its interactions with specific biological targets.

- Clinical Trials : Evaluating safety and efficacy in human subjects.

Q & A

Basic: What are the critical steps and conditions for synthesizing tert-butyl 2-(2-oxoethyl)azetidine-1-carboxylate?

Answer:

The synthesis typically involves multi-step organic reactions, starting with azetidine ring formation followed by functionalization. Key steps include:

- Cyclization : Use precursors like haloalkanes or amines under basic conditions (e.g., triethylamine) in solvents such as tetrahydrofuran (THF) or dichloromethane .

- Esterification : Reaction with tert-butyl chloroformate to introduce the tert-butyl carboxylate group, requiring inert atmospheres (N₂/Ar) to prevent oxidation .

- Oxidation : Controlled oxidation of alcohol intermediates to the 2-oxoethyl group using agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .

Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Advanced: How can stereochemical inconsistencies in derivatives of this compound be resolved?

Answer:

Stereochemical ambiguities arise during ring closure or substituent addition. Methodologies include:

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns) .

- X-ray crystallography : Resolves absolute configuration via single-crystal analysis (e.g., SHELXL/SHELXT software) .

- Computational modeling : Density Functional Theory (DFT) predicts energetically favorable stereoisomers by comparing calculated vs. experimental NMR/IR spectra .

Basic: What spectroscopic techniques are used for structural characterization?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl δ ~1.2 ppm, carbonyl δ ~170 ppm) .

- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and azetidine ring vibrations (~1200 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] = calculated 229.18 g/mol) .

- X-ray diffraction : Provides bond lengths/angles and crystal packing data .

Advanced: How should contradictory biological activity data in enzyme inhibition studies be addressed?

Answer:

Discrepancies may arise from assay conditions or target specificity. Mitigation strategies:

- Dose-response curves : Assess IC₅₀ values across multiple concentrations to confirm potency .

- Binding assays : Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify target affinity .

- Molecular docking : Predict binding modes with enzymes (e.g., kinases) using software like AutoDock Vina; validate with mutagenesis studies .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

- Oxidation of azetidine rings : Avoided by using inert atmospheres and antioxidants like BHT .

- Ester hydrolysis : Controlled by maintaining pH < 7 and avoiding aqueous conditions during tert-butyl group introduction .

- Byproduct formation : Minimized via slow reagent addition and low temperatures (-10°C to 0°C) .

Advanced: What role does computational chemistry play in predicting reactivity?

Answer:

Computational tools are critical for:

- Reactivity prediction : DFT calculates activation energies for nucleophilic attacks or ring-opening reactions .

- Transition-state analysis : Identifies steric/electronic bottlenecks in multi-step syntheses .

- Solvent effects : Molecular dynamics simulations optimize solvent choice (e.g., DMSO vs. THF) for reaction efficiency .

Basic: What purification methods are effective for azetidine derivatives?

Answer:

- Flash chromatography : Silica gel with gradient elution (hexane/ethyl acetate) removes polar/non-polar impurities .

- Recrystallization : Uses solvents like ethanol or acetonitrile for high-purity crystals .

- Distillation : For low-boiling-point intermediates (e.g., tert-butyl esters) under reduced pressure .

Advanced: How can mechanistic studies elucidate nucleophilic substitution pathways?

Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps .

- Trapping experiments : Add radical scavengers (e.g., TEMPO) to detect intermediate radicals .

- Stereochemical probes : Monitor retention/inversion of configuration via chiral GC or polarimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.